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Abstract
Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone known primarily for its

role in stimulating corticosteroid production. However, various fragments of ACTH, including

ACTH(4-11), are believed to exert direct, non-steroidogenic effects within the central nervous

system. This technical guide provides a comprehensive overview of the known and

extrapolated cellular effects of ACTH(4-11). Due to the limited volume of research focused

specifically on this fragment, this document synthesizes findings from studies on closely related

peptides, such as ACTH(4-10) and the full-length ACTH, to build a predictive model of its

cellular mechanisms. This guide includes available quantitative data, detailed experimental

protocols for future research, and diagrams of hypothesized signaling pathways and

experimental workflows.

Introduction to ACTH(4-11)
ACTH(4-11) is an octapeptide fragment of the full adrenocorticotropic hormone, with the amino

acid sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys. While the full ACTH peptide is a key

component of the hypothalamic-pituitary-adrenal (HPA) axis, shorter fragments are thought to

mediate direct effects on the central nervous system, influencing processes such as learning,

memory, and attention. Research specifically isolating the cellular effects of ACTH(4-11) is

sparse. Consequently, its physiological role is often inferred from studies of the slightly shorter

and more extensively studied fragment, ACTH(4-10), and the central actions of the parent
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hormone. These peptides are known to interact with melanocortin receptors in the brain,

suggesting a G-protein coupled receptor (GPCR)-mediated mechanism of action.

Receptor Interactions and Binding Affinity
The cellular effects of ACTH fragments are primarily initiated by their binding to melanocortin

receptors (MCRs), a family of five GPCRs (MC1R to MC5R) with distinct tissue distributions

and physiological roles. While full-length ACTH is the exclusive endogenous ligand for MC2R in

the adrenal cortex, it and its fragments can also bind to other MCRs, particularly those in the

brain (MC3R and MC4R).

Available data indicates that ACTH(4-11) has very low affinity for the MC1R.[1] Specific

quantitative binding data for ACTH(4-11) at other melanocortin receptors, especially the

neuronal MC3R and MC4R, is not readily available in the literature. However, studies on full-

length ACTH demonstrate a high affinity for MC4R, which is strongly implicated in its central

nervous system effects.[2] It is plausible that ACTH(4-11) also targets these receptors, albeit

likely with different affinity and potency compared to the full-length peptide or other fragments.

Table 1: Summary of Known and Inferred Receptor Interactions for ACTH Fragments
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Ligand Receptor
Binding
Affinity
(Ki/Kd)

Potency
(EC50/IC50)

Cell
Type/Tissue

Reference

ACTH(4-11) MC1R Low (inferred)

Weak

potency at

high doses

(100-1000

nM) for

melanocyte

differentiation

Mouse

epidermal

melanocytes

[1][3]

ACTH(4-10)
MCRs

(unspecified)
-

EC50 ≈ 5 µM

for cAMP

stimulation

Primary

cortical

neurons

[4]

ACTH(1-24) MC3R -

EC50 for

cAMP

stimulation:

4.29 ± 1.22

nM

CHO cells [5]

ACTH(1-24) MC4R -

EC50 for

cAMP

stimulation:

5.34 ± 1.21

nM

CHO cells [5]

Full-length

ACTH
MC4R

High

(inferred)
-

Neurons,

Astrocytes
[6]

Note: The table highlights the scarcity of direct quantitative data for ACTH(4-11).

Cellular Signaling Pathways
Based on the signaling of related peptides, the physiological effects of ACTH(4-11) at the

cellular level are likely mediated by the modulation of intracellular second messenger systems

following its binding to neuronal melanocortin receptors.
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Cyclic AMP (cAMP) Pathway
The most well-established signaling cascade for melanocortin receptors involves the activation

of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate

(cAMP). Studies on ACTH fragments in primary cultures of cortical neurons have shown a

dose-dependent increase in intracellular cAMP levels. Specifically, ACTH(4-10) was found to

stimulate cAMP synthesis with an EC50 of approximately 5 µM.[4] It is highly probable that

ACTH(4-11) acts through a similar mechanism, binding to neuronal MCRs (likely MC3R or

MC4R), activating the Gs alpha subunit of the associated G-protein, and stimulating adenylyl

cyclase to produce cAMP. This, in turn, would activate Protein Kinase A (PKA), leading to the

phosphorylation of downstream target proteins and transcription factors, ultimately altering

neuronal function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

